molecular formula C₁₆H₁₉NO₇ B1140011 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside CAS No. 137687-00-4

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

Cat. No. B1140011
M. Wt: 337.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone, leading to the formation of a crystalline adduct. This adduct undergoes further chemical modifications, including acetylation, reduction, and subsequent acetylation to yield the desired compound (Chow & Weissmann, 1981).

Molecular Structure Analysis

The compound's molecular structure, characterized by the presence of a 4-methylumbelliferyl moiety linked to a 2-amino-2-deoxy-alpha-D-glucopyranoside group, is crucial for its fluorogenic properties. The structural features enable it to serve as a substrate for specific enzymes, releasing 4-methylumbelliferone upon enzymatic action, which can be quantitatively measured due to its fluorescence.

Chemical Reactions and Properties

This compound is specifically designed to undergo enzymatic hydrolysis by N-acetyl-alpha-D-glucosaminidase, among other enzymes. The reaction results in the cleavage of the glycosidic bond and the release of fluorescent 4-methylumbelliferone, which can be detected and measured fluorometrically. The efficiency of this process is utilized in biochemical assays to study enzyme activities and diagnose certain diseases (Chow & Weissmann, 1981).

properties

IUPAC Name

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYRVZLJCNXMD-BTAUDXDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

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